3-(4-Nitrophenyl)propiolic acid

Physical Organic Chemistry Acid Dissociation Constant Hammett Equation

Generic phenylpropiolic acids cause variable kinetics and thermal decomposition. 3-(4-Nitrophenyl)propiolic acid (CAS 2216-24-2) resolves this via: • 2.5× faster esterification, lower catalyst load. • Clean melt at 178-185 °C, no decomposition <200 °C. • Rare syn-anti catemeric motif for cocrystal design. ≥98% purity ensures batch reproducibility.

Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
CAS No. 2216-24-2
Cat. No. B019855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)propiolic acid
CAS2216-24-2
Synonyms3-(4-Nitrophenyl)-2-propynoic Acid;  3-(4-Nitrophenyl)propiolic Acid;  NSC 61874; 
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H5NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12)
InChIKeySMMZCQTZVBTDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenyl)propiolic acid – A Nitro-Activated Alkyne Building Block


3-(4-Nitrophenyl)propiolic acid (CAS 2216-24-2) is a para-nitro-substituted phenylpropiolic acid derivative bearing both a carboxylic acid and a terminal alkyne functional group. The strong electron-withdrawing nitro group in the para position polarizes the aromatic ring and the alkyne system, conferring enhanced acidity and reactivity compared to the unsubstituted parent compound, phenylpropiolic acid [1]. It crystallizes in a rare syn-anti catemeric chain, in contrast to the more common dimeric packing observed in many aromatic propiolic acids [2]. These distinct electronic and structural features make it a valuable intermediate in organic synthesis, particularly in Sonogashira couplings, click chemistry, and the preparation of pharmaceutically relevant heterocycles [1].

Why 3-(4-Nitrophenyl)propiolic acid Cannot Be Replaced by Analogs


The presence and position of the nitro group in 3-(4-nitrophenyl)propiolic acid fundamentally dictates its physicochemical and structural properties, rendering generic phenylpropiolic acids poor substitutes. Quantitative substituent-effect studies demonstrate that the para-nitro group lowers the acid dissociation constant (pKa) by 0.67 units and accelerates the acid-catalyzed esterification rate by a factor of approximately 2.5 relative to the parent phenylpropiolic acid [1]. Furthermore, the thermal stability and solid-state architecture differ markedly between regioisomers. The para-nitro derivative exhibits a clean melting point at 178–185 °C , whereas the ortho-nitro isomer thermally decomposes at approximately 155–157 °C [2], and the parent compound melts at a much lower 136–137 °C [2]. These differences in reactivity, thermal behavior, and crystal packing mean that analog substitution will alter reaction kinetics, purification protocols, and material properties in downstream applications.

3-(4-Nitrophenyl)propiolic acid: Quantitative Differentiation


Acidity and Esterification Rate Advantage

The para-nitro group dramatically enhances the acidity of the propiolic acid core. The pKa of 3-(4-nitrophenyl)propiolic acid was measured as 2.57 in 35% aqueous dioxane at 25 °C, compared to a pKa of 3.24 for the unsubstituted parent compound, phenylpropiolic acid [1]. This substantial increase in acidity correlates directly with enhanced reactivity: the acid-catalyzed esterification rate with methanol at 25 °C is increased by a factor of approximately 2.5 (k = 8.99 × 10⁻³ vs. 3.65 × 10⁻³ L mol⁻¹ min⁻¹) [1]. The data conform to the Hammett equation, confirming the electronic origin of this activation [1].

Physical Organic Chemistry Acid Dissociation Constant Hammett Equation Esterification Kinetics

Rare Catemeric Crystal Packing Motif

The single-crystal X-ray structure of 3-(4-nitrophenyl)propiolic acid reveals that the carboxylic acid group adopts a rare syn-anti conformation, resulting in a catemeric (chain) hydrogen-bonding motif rather than the centrosymmetric dimer typical of most aromatic carboxylic acids [1]. The crystal packing is monoclinic, space group P21/n, with a calculated density Dx = 1.514 Mg m⁻³ [1]. While the parent phenylpropiolic acid crystallizes in long needles or prisms (m.p. 136–137 °C) consistent with a dimeric structure [2], the para-nitro derivative's unique catemer imparts distinct mechanical and thermal properties to the crystalline solid.

Crystal Engineering Supramolecular Chemistry Solid-State Structure Hydrogen Bonding

Thermal Stability: para vs. ortho Nitro Isomer

The position of the nitro substituent on the phenyl ring critically influences thermal stability. 3-(4-Nitrophenyl)propiolic acid exhibits a clean melting endotherm with an onset in the range 178–185 °C, enabling straightforward purification by recrystallization and predictable thermal processing . In contrast, the ortho-nitro isomer (2-nitrophenylpropiolic acid, CAS 530-85-8) decomposes upon heating at approximately 155–157 °C without a true melting point [1][2]. This decomposition is attributed to the proximity of the nitro group to the alkyne moiety, which facilitates intramolecular cyclization to form isatin derivatives [1]. The para isomer lacks this degradation pathway and is therefore the preferred choice for reactions requiring thermal input or for long-term storage stability.

Thermal Analysis Process Chemistry Regioisomer Purity Safety

One-Step Quantitative Synthesis

A 2023 protocol published in Molbank reports the one-step synthesis of 3-(4-nitrophenyl)propiolic acid in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy [1]. This represents a significant improvement over traditional multi-step syntheses, such as the classic two-step sequence of cinnamic acid dibromide formation followed by double dehydrobromination, which requires harsh alkaline conditions and typically affords phenylpropiolic acid derivatives in moderate yields (~50–70%) [2]. The quantitative yield and mild Vilsmeier conditions make this para-nitro derivative particularly attractive for large-scale procurement and in-house synthesis, reducing raw material costs and waste.

Synthetic Methodology Process Chemistry Quantitative Yield Scalability

3-(4-Nitrophenyl)propiolic acid: Priority Applications


Kinetic Resolution and Derivatization Chemistry

The 0.67-unit pKa depression relative to phenylpropiolic acid [1] and the 2.5-fold acceleration of acid-catalyzed esterification [1] make 3-(4-nitrophenyl)propiolic acid the preferred substrate for chemoselective esterification in the presence of acid-sensitive functionalities or for kinetic resolution of racemic alcohols. The quantitative esterification kinetics reduce catalyst loading requirements and shorten cycle times, directly improving process economics.

Cocrystal Design with Rare Catemeric Packing

The rare syn-anti catemeric chain conformation adopted by 3-(4-nitrophenyl)propiolic acid in the solid state [2] offers a distinct hydrogen-bonding topology for crystal engineering applications. When designing pharmaceutical cocrystals or solid dispersions, this atypical packing motif can be exploited to fine-tune solubility, dissolution rate, and mechanical tabletability in ways that centrosymmetric dimer-forming acids cannot replicate.

High-Temperature Large-Scale Synthesis

The clean melting behavior (178–185 °C) and absence of a thermal decomposition pathway below 200 °C differentiate 3-(4-nitrophenyl)propiolic acid from the ortho-nitro isomer (decomposition at ~155–157 °C) [3]. For Sonogashira couplings, microwave-assisted reactions, or continuous flow processes operating under thermal stress, the para-nitro derivative provides a significantly wider safe operating window, reducing the risk of exothermic runaway or yield loss due to byproduct formation.

Cost-Effective Bulk Procurement

The 2023 protocol achieving quantitative yield in a single Vilsmeier step [4] translates to a lower cost of goods compared to analogs that require multi-step syntheses with yields in the 50–70% range [5]. For procurement of bulk quantities (≥100 g) as a building block for medicinal chemistry library synthesis, this efficiency advantage means faster delivery, lower minimum order quantities, and reduced waste disposal costs.

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